molecular formula C14H12N4O3S3 B10870610 Methyl 2-({[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)-1,3-benzothiazole-6-carboxylate

Methyl 2-({[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)-1,3-benzothiazole-6-carboxylate

Cat. No.: B10870610
M. Wt: 380.5 g/mol
InChI Key: XMPCGAJLZAHEPC-UHFFFAOYSA-N
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Description

METHYL 2-({2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}AMINO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE is a complex organic compound that features a benzothiazole ring fused with a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-({2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}AMINO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE typically involves multiple steps. One common method starts with the preparation of 5-methyl-1,3,4-thiadiazole-2-thiol, which is then reacted with chloroacetyl chloride to form an intermediate. This intermediate undergoes further reactions with various reagents to form the final product .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent, and reaction time. The use of catalysts and specific purification techniques, such as chromatography, are also common to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-({2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}AMINO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and solvents, to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

METHYL 2-({2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}AMINO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 2-({2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}AMINO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazole and benzothiazole derivatives, such as:

Uniqueness

What sets METHYL 2-({2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}AMINO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE apart is its unique combination of the thiadiazole and benzothiazole rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H12N4O3S3

Molecular Weight

380.5 g/mol

IUPAC Name

methyl 2-[[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]-1,3-benzothiazole-6-carboxylate

InChI

InChI=1S/C14H12N4O3S3/c1-7-17-18-14(23-7)22-6-11(19)16-13-15-9-4-3-8(12(20)21-2)5-10(9)24-13/h3-5H,6H2,1-2H3,(H,15,16,19)

InChI Key

XMPCGAJLZAHEPC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)SCC(=O)NC2=NC3=C(S2)C=C(C=C3)C(=O)OC

Origin of Product

United States

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